molecular formula C21H22O9 B1664184 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone CAS No. 1176-88-1

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

Cat. No.: B1664184
CAS No.: 1176-88-1
M. Wt: 418.4 g/mol
InChI Key: JDVPHCLYMGBZLE-UHFFFAOYSA-N
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Description

, also known as 5-oh-hxmf, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in citrus and sweet orange. This makes a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPHCLYMGBZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151834
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1176-88-1
Record name 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 - 111 °C
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) and where is it found?

A1: 5-OH-HxMF is a polymethoxyflavone (PMF) found almost exclusively in citrus plants, particularly in the peels of sweet oranges (Citrus sinensis). []

Q2: What are the reported biological activities of 5-OH-HxMF?

A2: Studies have shown that 5-OH-HxMF exhibits several promising biological activities, including:

  • Anti-cancer activity: 5-OH-HxMF has demonstrated significant growth inhibitory effects on various cancer cell lines, including lung [], colon [, , ], leukemia [], and gastric cancer cells [].
  • Anti-inflammatory activity: It effectively inhibits the production of inflammatory mediators like iNOS and COX-2 in mouse skin models. [] It also exhibits anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. []
  • Neurotrophic activity: 5-OH-HxMF promotes neurite outgrowth in PC12 cells, suggesting potential benefits for neurodegenerative diseases. []
  • Anti-adipogenic activity: It can suppress adipogenesis in 3T3-L1 cells, highlighting its potential for obesity management. []

Q3: How does the 5-hydroxyl group contribute to the biological activity of 5-OH-HxMF?

A3: The presence of the hydroxyl group at the 5-position of the flavone structure appears to be crucial for the enhanced biological activity of 5-OH-HxMF compared to its permethoxylated counterparts. [, , ]

Q4: How does 5-OH-HxMF exert its anti-cancer effects?

A4: 5-OH-HxMF influences multiple molecular pathways involved in cancer cell growth and survival:

  • Induction of apoptosis: 5-OH-HxMF induces apoptosis in various cancer cell lines through different mechanisms, including ROS generation [], caspase activation [, ], and modulation of Bcl-2 family proteins. [, ]
  • Cell cycle arrest: It can induce cell cycle arrest at different phases (G0/G1, G2/M) depending on the cell type and concentration used. [, ]
  • Inhibition of oncogenic signaling pathways: 5-OH-HxMF can inhibit oncogenic pathways like PI3K/Akt [] and NF-κB, [] as well as downregulate oncoproteins such as K-Ras, EGFR, and Mcl-1. [, ]
  • Anti-angiogenesis: It inhibits capillary tube formation, suggesting potential anti-angiogenic effects, which could limit tumor growth and metastasis. [, ]

Q5: What is the role of p53 and Bax in 5-OH-HxMF-induced apoptosis?

A5: Studies using isogenic colon cancer cell lines revealed that 5-OH-HxMF induces apoptosis and cell cycle arrest in a p53- and Bax-dependent manner. Cells lacking functional p53 or Bax were significantly less sensitive to the pro-apoptotic effects of 5-OH-HxMF. [, ]

Q6: How does 5-OH-HxMF affect macrophage activity and inflammation?

A6: 5-OH-HxMF can modulate macrophage activity and inflammation by:

  • Inhibiting iNOS and COX-2 expression: It suppresses the expression of these inflammatory enzymes in both mouse skin [] and macrophage models. []
  • Reducing pro-inflammatory cytokine production: 5-OH-HxMF reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β. []
  • Suppressing NF-κB activation: It inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, ]

Q7: What is the mechanism behind the neurotrophic effect of 5-OH-HxMF?

A7: 5-OH-HxMF promotes neurite outgrowth in PC12 cells via the cAMP/PKA/CREB signaling pathway. It increases intracellular cAMP levels, leading to PKA activation and subsequent CREB phosphorylation, which promotes neuronal differentiation. []

Q8: Are there any analytical methods available for the quantification of 5-OH-HxMF?

A8: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of 5-OH-HxMF and other hydroxylated polymethoxyflavones in orange peel extracts. []

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